molecular formula C19H12N4O3 B2371520 (E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide CAS No. 496021-85-3

(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide

Cat. No. B2371520
CAS RN: 496021-85-3
M. Wt: 344.33
InChI Key: OQJDLEIBTQWOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide, also known as TAK-632, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer. TAK-632 has been studied extensively for its potential as an anticancer agent, and has shown promising results in preclinical studies.

Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

A study by Douadi et al. (2020) synthesized azoimine quinoline derivatives, including compounds similar to "(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide," and evaluated their biological activities. These compounds demonstrated significant antioxidant potential, surpassing that of ascorbic acid at very low concentrations. Additionally, they exhibited variable antimicrobial activity against bacteria and fungi, along with anti-inflammatory activities ranging from 55–80%. The binding interactions of these molecules with DNA and bovine serum albumin (BSA) indicated strong binding via intercalation and static quenching processes, respectively, highlighting their potential as therapeutic agents (Douadi, Chafaa, Douadi, Al-Noaimi, & Kaabi, 2020).

Colorimetric Chemosensor for Cyanide Sensing

Research by Na et al. (2014) developed a highly selective colorimetric chemosensor based on a Schiff base related to quinoline derivatives for detecting cyanide in aqueous solutions. The sensor exhibited an exclusive response to cyanide, demonstrated by a color change. This specificity highlights the application of quinoline derivatives in environmental monitoring and safety assessments (Na, Park, Jo, Lee, & Kim, 2014).

Synthesis and Structural Analysis

A study by Zhou et al. (2014) focused on synthesizing cyano-bridged heterobimetallic complexes involving quinoline derivatives. These complexes were characterized structurally and magnetically, revealing their potential in magnetic materials and coordination chemistry. Their synthesis and magnetic properties contribute to the development of new materials with potential applications in data storage and quantum computing (Zhou, Yan, Shen, Zhou, & Yuan, 2014).

Polymorphism in Pharmaceutical Compounds

Research by Khakhlary and Baruah (2014) on polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide, a compound structurally related to "(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide," explored the impact of polymorphism on pharmaceutical properties. This study contributes to understanding how different crystal forms can influence the solubility, stability, and bioavailability of pharmaceutical compounds (Khakhlary & Baruah, 2014).

Anti-breast Cancer Activity

A study by Ghorab and Alsaid (2015) synthesized and evaluated the anti-breast cancer activity of novel quinoline derivatives, including 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives. These compounds showed significant cytotoxic activity against the breast cancer cell line MCF7, offering insights into the development of new anticancer agents (Ghorab & Alsaid, 2015).

properties

IUPAC Name

(E)-2-cyano-3-(4-nitrophenyl)-N-quinolin-5-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3/c20-12-14(11-13-6-8-15(9-7-13)23(25)26)19(24)22-18-5-1-4-17-16(18)3-2-10-21-17/h1-11H,(H,22,24)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJDLEIBTQWOSZ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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